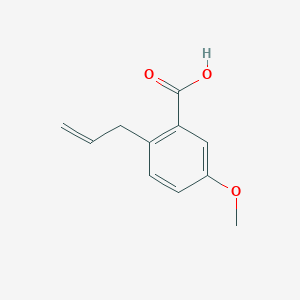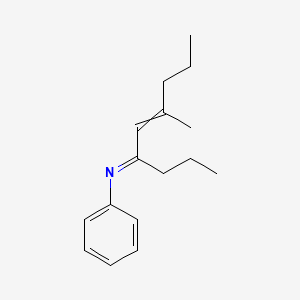![molecular formula C23H16N2 B14570545 1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- CAS No. 61760-45-0](/img/structure/B14570545.png)
1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two phenyl groups attached at the 2 and 3 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic amine and a carbonyl compound. Another approach is the multicomponent reaction, where multiple reactants are combined in a single reaction vessel to form the desired product. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce different functional groups onto the pyrrole or quinoline rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor due to its photophysical properties. In medicine, it has shown promise as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- can be compared to other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and 1H-pyrrolo[2,3-f]quinolines. These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The unique features of 1H-Pyrrolo[3,2-c]quinoline, 2,3-diphenyl- include its specific substitution pattern and the presence of two phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
61760-45-0 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-diphenyl-1H-pyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)21-19-15-24-20-14-8-7-13-18(20)23(19)25-22(21)17-11-5-2-6-12-17/h1-15,25H |
InChI Key |
AJTMRWLGYYKSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)



![Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester](/img/structure/B14570497.png)

![N'-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14570520.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester](/img/structure/B14570531.png)


![3-Ethoxy-3-methyl-4-oxo-1,4-dihydrofuro[3,4-b]quinoxalin-4-ium-9(3H)-olate](/img/structure/B14570544.png)

![3-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14570554.png)
